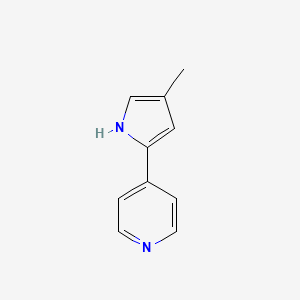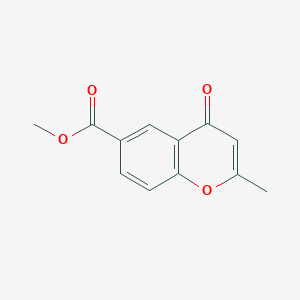
Methyl 3-(3,5-Dimethyl-1-trityl-4-pyrazolyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662019 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of MFCD32662019 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts to facilitate the process.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, ensuring the desired structure and properties.
Final Synthesis: The final compound is synthesized through a series of purification and crystallization steps to achieve high purity and stability.
Industrial production methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The preparation method is designed to be simple and suitable for large-scale production .
Análisis De Reacciones Químicas
MFCD32662019 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
MFCD32662019 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD32662019 is used in the production of various industrial products, including polymers and coatings
Mecanismo De Acción
The mechanism of action of MFCD32662019 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
MFCD32662019 is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or functional groups. The comparison focuses on:
Reactivity: MFCD32662019 may exhibit different reactivity patterns compared to similar compounds.
Stability: The stability of MFCD32662019 under various conditions is often superior to that of similar compounds.
Applications: The specific applications of MFCD32662019 may differ from those of similar compounds, making it a valuable addition to scientific research .
Conclusion
MFCD32662019 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study. Continued research on this compound will likely uncover even more uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C32H28N2O2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
methyl 3-(3,5-dimethyl-1-tritylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C32H28N2O2/c1-23-30(25-14-13-15-26(22-25)31(35)36-3)24(2)34(33-23)32(27-16-7-4-8-17-27,28-18-9-5-10-19-28)29-20-11-6-12-21-29/h4-22H,1-3H3 |
Clave InChI |
ABUPPSWJIVWLBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC(=CC=C5)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)



![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)




